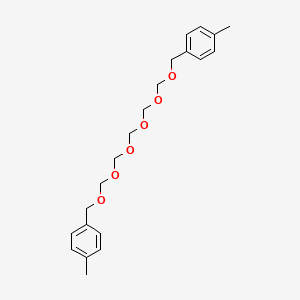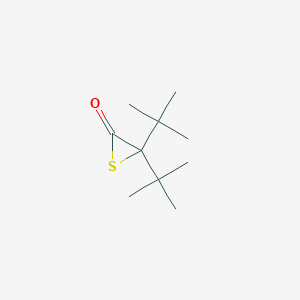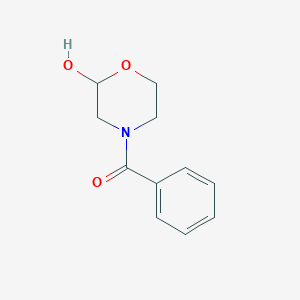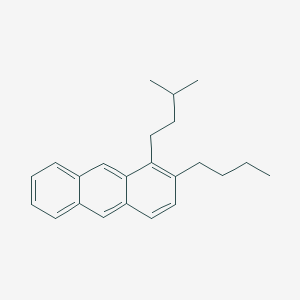
2-Butyl-1-(3-methylbutyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-(3-methylbutyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its anthracene core structure, which is substituted with butyl and methylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(3-methylbutyl)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with butyl and methylbutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-Butyl-1-(3-methylbutyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro- or tetrahydro-anthracene derivatives.
Substitution: Nitro, sulfo, or halo derivatives of anthracene.
科学研究应用
2-Butyl-1-(3-methylbutyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 2-Butyl-1-(3-methylbutyl)anthracene involves its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound, lacking the butyl and methylbutyl substitutions.
2-Butylanthracene: Similar structure but with only a butyl group substitution.
1-(3-Methylbutyl)anthracene: Similar structure but with only a methylbutyl group substitution.
Uniqueness
2-Butyl-1-(3-methylbutyl)anthracene is unique due to the presence of both butyl and methylbutyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can enhance its solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
64816-20-2 |
|---|---|
分子式 |
C23H28 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
2-butyl-1-(3-methylbutyl)anthracene |
InChI |
InChI=1S/C23H28/c1-4-5-8-18-12-13-21-15-19-9-6-7-10-20(19)16-23(21)22(18)14-11-17(2)3/h6-7,9-10,12-13,15-17H,4-5,8,11,14H2,1-3H3 |
InChI 键 |
ANSADULQZVDXOH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=CC3=CC=CC=C3C=C2C=C1)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
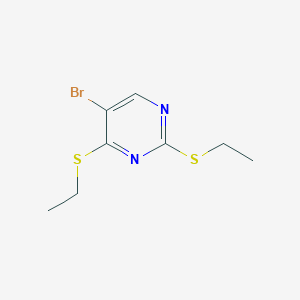
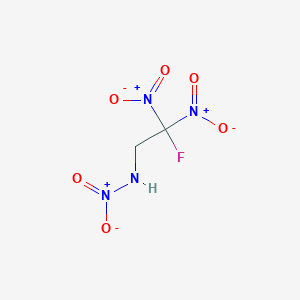
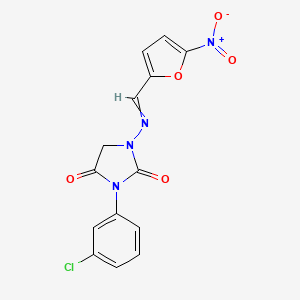
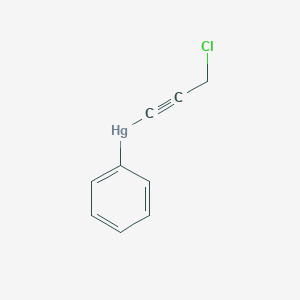

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)

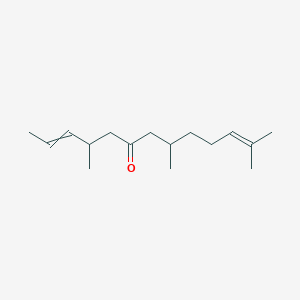
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
